![molecular formula C16H13N3O4 B5722767 5-(4-ethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole CAS No. 364744-51-4](/img/structure/B5722767.png)
5-(4-ethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Overview
Description
5-(4-ethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is a member of the oxadiazole family, which is known for its diverse range of biological and pharmacological activities.
Mechanism of Action
The mechanism of action of 5-(4-ethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that this compound exerts its biological activity by targeting specific cellular pathways. In cancer cells, 5-(4-ethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has been shown to induce apoptosis by activating the mitochondrial pathway. This compound can also inhibit the activity of complex II of the electron transport chain, leading to the generation of reactive oxygen species and subsequent cell death.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-ethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole can induce various biochemical and physiological effects. In cancer cells, this compound can inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In bacterial and fungal strains, 5-(4-ethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole can inhibit cell growth and induce cell death.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(4-ethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole in lab experiments is its diverse range of biological activities. This compound has shown potential as an anticancer, antibacterial, and antifungal agent, making it a valuable tool for researchers in various fields. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 5-(4-ethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the exploration of the compound's potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 5-(4-ethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole involves the reaction of 4-nitrobenzohydrazide with ethyl 4-bromobenzoate in the presence of sodium ethoxide. The resulting compound is then subjected to cyclization with phosphorus oxychloride to yield the final product. This method has been optimized to achieve a high yield and purity of the compound.
Scientific Research Applications
5-(4-ethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results as a potential anticancer agent. Studies have shown that 5-(4-ethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole can induce apoptosis in cancer cells by targeting the mitochondria and inhibiting the activity of complex II of the electron transport chain.
In addition, this compound has also shown potential as an antibacterial and antifungal agent. Studies have shown that 5-(4-ethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole can inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans.
properties
IUPAC Name |
5-(4-ethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-2-22-14-9-5-12(6-10-14)16-17-15(18-23-16)11-3-7-13(8-4-11)19(20)21/h3-10H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQSKJVMDDSLDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801214119 | |
Record name | 5-(4-Ethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801214119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Ethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
CAS RN |
364744-51-4 | |
Record name | 5-(4-Ethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=364744-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Ethoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801214119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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